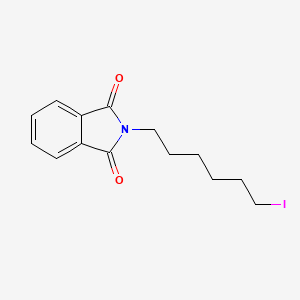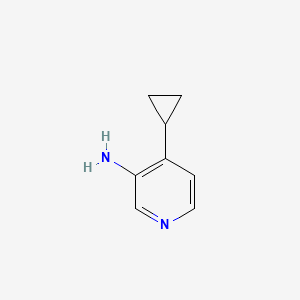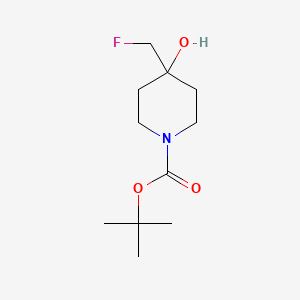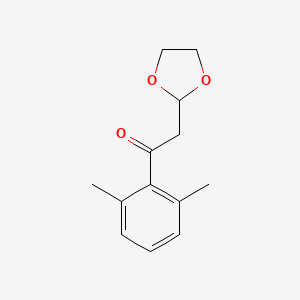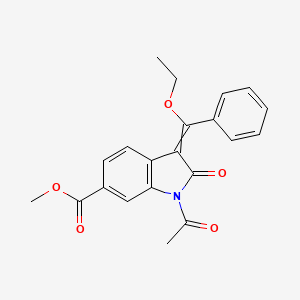
1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone
Overview
Description
“1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone” is a chemical compound with the molecular formula C22H21NO5 . It has a molecular weight of 379.41 .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 564.1±50.0 °C . The density is predicted to be approximately 1 g/cm3 . The pKa value is predicted to be -3.11±0.20 .Scientific Research Applications
Chemical Properties and Reactions The compound demonstrates interesting tautomeric behavior, with the possibility to exist in both ring and chain forms. Its reactions with various reagents, such as phosphonium ylide, lead to the formation of products like 2-methoxycarbonylmethyl-3-indolinones and 2-hydroxy-3-methoxycarbonylmethyleneindolines, depending on the nature of substituents. These findings provide insights into the chemical versatility and reactivity of the compound (Kawasaki et al., 1987).
Synthesis of Heterocyclic Systems The compound has been used as a reagent in the synthesis of various heterocyclic systems, indicating its role as a versatile precursor in synthetic chemistry. It has been involved in the preparation of compounds like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating its utility in synthesizing complex molecular structures with potential applications in various fields including pharmaceuticals (Selič et al., 1997).
Electroorganic Chemistry The compound has been a subject of study in electroorganic chemistry, emphasizing its relevance in this field. It has been involved in the formation of complex structures like the 9-Azabicyclo(4.2.1)nonane skeleton, highlighting its potential in the synthesis of complex organic compounds (Shono et al., 1987).
Catalysis and Chemical Transformations The compound has shown significance in catalysis, particularly in the methoxycarbonylation of alkynes. Its involvement in such reactions underlines its utility in industrial chemistry and its potential role in the synthesis of important chemicals and materials (Magro et al., 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-4-27-19(14-8-6-5-7-9-14)18-16-11-10-15(21(25)26-3)12-17(16)22(13(2)23)20(18)24/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLGYOTXIPMWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






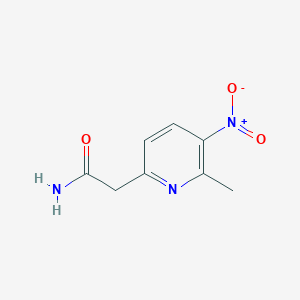

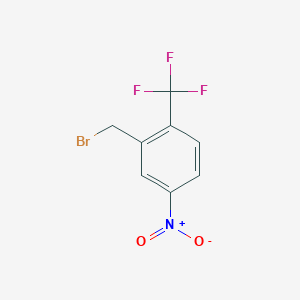
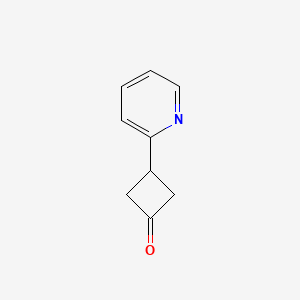
![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)
